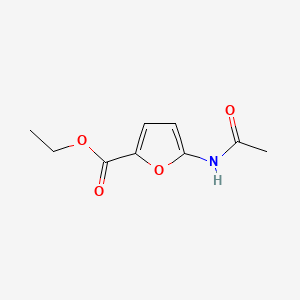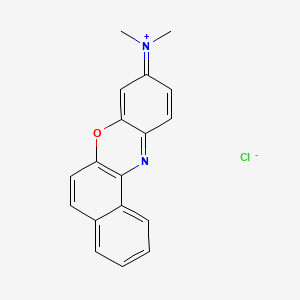
1,1-Diethyl-3,3-diheptylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoylphosphatidylcholine is a phospholipid consisting of two palmitic acid groups attached to a phosphatidylcholine head-group. It is a major constituent of pulmonary surfactants, which play a crucial role in reducing the work of breathing and preventing alveolar collapse during respiration . This compound is also significant in the study of liposomes and human bilayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoylphosphatidylcholine can be synthesized from glyceryl phosphoryl choline and palmitic acid through a condensation reaction . The reaction typically involves the following steps:
Protection: Protecting the hydroxyl groups of glyceryl phosphoryl choline.
Condensation: Condensing the protected glyceryl phosphoryl choline with palmitic acid.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
The industrial production of 1,2-Dipalmitoylphosphatidylcholine involves similar steps but on a larger scale. The process is optimized for higher yields and purity, making it suitable for pharmaceutical applications such as injections, tablets, and capsules .
Análisis De Reacciones Químicas
1,2-Dipalmitoylphosphatidylcholine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phospholipase D, which hydrolyzes 1,2-Dipalmitoylphosphatidylcholine to 1,2-Dipalmitoylphosphatidic acid.
Oxidation: The palmitic acid chains can undergo oxidation under specific conditions.
Substitution: The choline head-group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include phospholipase D for hydrolysis and oxidizing agents for oxidation reactions. The major products formed include 1,2-Dipalmitoylphosphatidic acid and various oxidized derivatives .
Aplicaciones Científicas De Investigación
1,2-Dipalmitoylphosphatidylcholine has numerous scientific research applications:
Mecanismo De Acción
1,2-Dipalmitoylphosphatidylcholine reduces the surface tension of the alveolar liquid, facilitating gas exchange and preventing alveolar collapse . The compound’s structure includes a hydrophilic head and hydrophobic tails, allowing it to form a monolayer at the air-liquid interface in the lungs . This arrangement reduces the energy required for alveolar expansion and contraction during breathing .
Comparación Con Compuestos Similares
1,2-Dipalmitoylphosphatidylcholine is compared with other phosphatidylcholines, such as:
1,2-Dioleoylphosphatidylcholine: Contains oleic acid chains instead of palmitic acid.
1,2-Dimyristoylphosphatidylcholine: Contains myristic acid chains.
The uniqueness of 1,2-Dipalmitoylphosphatidylcholine lies in its specific role in pulmonary surfactants and its ability to reduce surface tension effectively .
Propiedades
Fórmula molecular |
C19H40N2O |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1,1-diethyl-3,3-diheptylurea |
InChI |
InChI=1S/C19H40N2O/c1-5-9-11-13-15-17-21(18-16-14-12-10-6-2)19(22)20(7-3)8-4/h5-18H2,1-4H3 |
Clave InChI |
NCNOHIFPJKVOIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(CCCCCCC)C(=O)N(CC)CC |
SMILES canónico |
CCCCCCCN(CCCCCCC)C(=O)N(CC)CC |
Sinónimos |
1,2 Dihexadecyl sn Glycerophosphocholine 1,2 Dipalmitoyl Glycerophosphocholine 1,2 Dipalmitoylphosphatidylcholine 1,2-Dihexadecyl-sn-Glycerophosphocholine 1,2-Dipalmitoyl-Glycerophosphocholine 1,2-Dipalmitoylphosphatidylcholine Dipalmitoyl Phosphatidylcholine Dipalmitoylglycerophosphocholine Dipalmitoyllecithin Dipalmitoylphosphatidylcholine Phosphatidylcholine, Dipalmitoyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






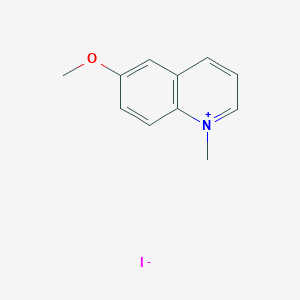
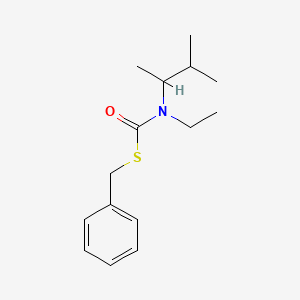

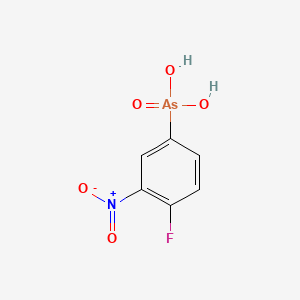
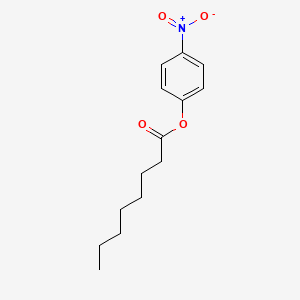

![(2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B1221003.png)
![6,6-Dimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1221005.png)
